molecular formula C16H17N3O2 B2500845 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide CAS No. 1251710-33-4

2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide

Cat. No.: B2500845
CAS No.: 1251710-33-4
M. Wt: 283.331
InChI Key: AYOZZRFQMWBKAL-UHFFFAOYSA-N
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Description

2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide is an organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a urea derivative linked to a phenylacetamide structure. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide typically involves the reaction of o-toluidine with isocyanates to form the urea derivative, followed by acylation with phenylacetic acid derivatives. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the o-tolyl moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-(4-(3-(m-Tolyl)ureido)phenyl)acetamide
  • 2-(4-(3-(p-Tolyl)ureido)phenyl)acetamide
  • 2-(4-(3-(o-Tolyl)ureido)phenyl)propionamide

Uniqueness: 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and binding properties. Compared to its meta and para isomers, the ortho configuration may offer distinct steric and electronic effects, potentially leading to different biological activities and applications.

Biological Activity

2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea derivative linked to a phenylacetamide structure, characterized by the presence of an o-tolyl group. This specific configuration may influence its reactivity and binding properties compared to its meta and para isomers, potentially leading to distinct biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and immunomodulator.

Anticancer Activity

Research has shown that compounds with urea moieties exhibit promising anticancer properties. For instance, a study on related phenyl urea derivatives demonstrated significant inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression. The study found that the presence of a carboxyl group was crucial for binding activity, suggesting that modifications to the structure can enhance efficacy against cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Mechanism of Action
Compound A16.11 ± 1.12Inhibition of cell viability in leukemia cells
Compound B0.62 ± 0.34Induction of apoptosis in HepG2 cells
Compound CN/AIDO1 inhibition leading to immune modulation

Immunomodulatory Effects

The immunomodulatory potential of this compound has been suggested through its interaction with immune pathways. Inhibitors targeting IDO1 can enhance T-cell responses against tumors, making this compound a candidate for further investigation in immunotherapy contexts .

Case Studies

  • Study on Phenyl Urea Derivatives : A series of phenyl urea derivatives were synthesized and evaluated for their IDO1 inhibitory activity. The results indicated that structural modifications significantly impacted the binding affinity and biological activity, with certain derivatives showing promising anticancer effects .
  • Synthesis and Evaluation : Another study focused on synthesizing compounds similar to this compound and assessing their biological activities against various cancer cell lines. The findings revealed that the compounds exhibited varying degrees of cytotoxicity, with some derivatives outperforming established chemotherapeutics .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor metabolism, such as IDO1, leading to reduced tumor growth and enhanced immune response.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via cell cycle arrest mechanisms, particularly at the G2/M phase .
  • Modulation of Immune Response : By acting as an IDO1 inhibitor, this compound could potentially restore T-cell function in tumor microenvironments.

Properties

IUPAC Name

2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-4-2-3-5-14(11)19-16(21)18-13-8-6-12(7-9-13)10-15(17)20/h2-9H,10H2,1H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOZZRFQMWBKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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